Allylamine

volatility process engineering distillation

Allylamine (C₃H₇N) is a volatile primary aliphatic amine with a conjugated terminal alkene that enables radical polymerization pathways inaccessible to saturated analogs like propylamine. Its unique Mayr nucleophilicity profile governs reactivity for antifungal API synthesis—allylamine derivatives demonstrate ~100-fold lower MIC₅₀ against dermatophytes versus azoles. For polymer chemists, it yields polyallylamine (PAH) with tunable ion conductivity up to 8 mS/cm at 80°C for alkaline fuel cells. Plasma-polymerized amine-rich coatings and super-swelling semi-IPN hydrogels (4000% volume) are exclusive to this monomer. Ensure your process design accounts for its lower boiling point and air sensitivity.

Molecular Formula C3H7N
CH2CHCH2NH2
C3H7N
Molecular Weight 57.09 g/mol
CAS No. 107-11-9
Cat. No. B125299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllylamine
CAS107-11-9
Synonyms2-Propen-1-amine;  1-Aminoprop-2-ene;  2-Propenamine;  2-Propenylamine;  3-Amino-1-propene;  3-Aminopropene;  3-Aminopropylene;  Monoallylamine;  NSC 7600
Molecular FormulaC3H7N
CH2CHCH2NH2
C3H7N
Molecular Weight57.09 g/mol
Structural Identifiers
SMILESC=CCN
InChIInChI=1S/C3H7N/c1-2-3-4/h2H,1,3-4H2
InChIKeyVVJKKWFAADXIJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 500 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVery soluble (NTP, 1992)
17.51 M
In water, 1X10+6 mg/L at 20 °C /miscible/
Miscible with water
Miscible with alcohol, chloroform, ether
Solubility in water: miscible

Structure & Identifiers


Interactive Chemical Structure Model





Allylamine (CAS 107-11-9): Primary Amine Monomer and Synthetic Intermediate for Specialty Polymers and Antifungal Derivatives


Allylamine is a volatile, primary aliphatic amine with the formula C3H7N, characterized by a terminal alkene adjacent to an amino group [1]. It is a colorless to pale yellow liquid with a strong ammonia-like odor and is highly flammable and toxic [1]. Its dual functionality—a nucleophilic amine and a reactive alkene—underpins its utility as a monomer for plasma polymer deposition and as a building block in the synthesis of allylamine-derivative antimycotics [2].

Why Allylamine Cannot Be Replaced by Generic Aliphatic Amines: Critical Differences in Volatility, Nucleophilicity, and Polymerization Behavior


Despite structural similarity to other C3 amines such as propylamine, allylamine's conjugated alkene imparts distinct physicochemical and reactive properties that prevent simple substitution. Its lower boiling point compared to propylamine necessitates different handling and process design. Its unique nucleophilicity profile, quantified by Mayr reactivity parameters [1], governs its reactivity in specific chemical transformations. Furthermore, its allyl group enables radical polymerization pathways that are not accessible to saturated analogs, directly impacting its use as a monomer for functional polymers and anion-exchange membranes [2].

Quantitative Differentiation of Allylamine: A Comparative Evidence Guide for Scientific Procurement


Comparative Boiling Point: Allylamine Exhibits Significantly Higher Volatility than Saturated Propylamine

Allylamine exhibits a significantly lower boiling point than its saturated analog, propylamine. The conjugated double bond in allylamine reduces intermolecular forces, leading to a lower boiling point of 53-58°C compared to propylamine's boiling point of 47-49°C [1]. This 6-9°C difference in boiling point is a key consideration in process design for reactions, distillations, and storage, directly impacting energy consumption and safety protocols [1].

volatility process engineering distillation

Quantified Nucleophilicity: Allylamine's Reactivity Profile in Polar Aprotic Solvents

Allylamine's nucleophilicity is quantified by the Mayr N parameter, which measures its reactivity towards reference electrophiles. In acetonitrile (MeCN), allylamine has an N parameter of 14.37 [1]. This value places it among moderately reactive N-nucleophiles. For comparison, ammonia in MeCN has an N parameter of 13.08, while hydroxylamine has an N parameter of 14.92 [2]. This quantitative ranking is crucial for predicting reaction outcomes and selecting optimal conditions for nucleophilic substitutions and additions, particularly in palladium-catalyzed allylic aminations where allylamine's specific reactivity profile is exploited [3].

nucleophilicity reaction kinetics Mayr reactivity

Polymerization Potential: Allylamine as a Monomer for Functional Polymers Unlike Saturated Analogs

Allylamine's ability to undergo radical polymerization, while challenging, is a key differentiator from saturated amines like propylamine, which cannot polymerize. Direct polymerization of protonated allylamine in solvents such as DMSO and DMF yields polyallylamine (PAH) [1]. This polymer, and its quaternized derivative PAT, is used in anion-exchange membranes. For instance, PBI-PAT-30 membranes achieved an ion conductivity of up to 8 mS/cm at 80°C, demonstrating the material's functionality [1]. While poly(vinyl amine) cannot be synthesized directly, poly(allyl amine) serves as the closest practical analog for creating polymers with pendant primary amino groups [2].

polymerization anion-exchange membranes functional materials

Antifungal Activity: Allylamine Derivatives Exhibit Superior Potency Compared to Azole Antifungals

While allylamine itself is not used as a drug, it serves as the essential pharmacophore for a class of synthetic antifungal agents (allylamines). The structural requirement of a tertiary allylamine function for antifungal activity has been firmly established [1]. Derivatives such as terbinafine and naftifine demonstrate significantly higher in vitro potency against dermatophytes compared to azole antifungals like ketoconazole and itraconazole. In a direct head-to-head study, terbinafine inhibited 68 of 88 dermatophyte isolates at 0.01 µg/mL, whereas ketoconazole required 1 µg/mL to inhibit 71 isolates [2]. This approximately 100-fold difference in MIC50 highlights the superior potency of the allylamine class, a feature that is directly linked to the presence of the allylamine moiety [1].

antifungal dermatophytes terbinafine MIC

Vapor Pressure and Flammability: Allylamine Presents Distinct Handling Requirements Compared to Propylamine

Allylamine's physical properties necessitate specific safety protocols. Its saturated vapor pressure is 25.7 kPa (20°C) [1], and its flash point is -29°C (closed cup) [1]. While direct vapor pressure data for propylamine at 20°C was not located, propylamine's higher boiling point (47-49°C) generally correlates with lower volatility. The higher volatility of allylamine contributes to its extreme flammability and low flash point, requiring storage in flammables cabinets and handling under inert atmospheres. This contrasts with less volatile amines, which may have less stringent storage requirements [2].

safety volatility flammability

Procurement-Driven Application Scenarios for Allylamine


Synthesis of Potent Allylamine Antifungal Agents (e.g., Terbinafine and Naftifine)

Researchers and manufacturers developing antifungal therapies require the allylamine pharmacophore to achieve potent inhibition of fungal squalene epoxidase. The quantitative superiority of allylamine derivatives over azole antifungals—demonstrated by a ~100-fold lower MIC50 against dermatophytes [5]—makes allylamine an essential starting material. Its use ensures the final compound retains the critical tertiary allylamine function needed for high activity [2].

Fabrication of Anion-Exchange Membranes for Electrochemical Devices

For the development of alkaline fuel cells or electrolyzers, polyallylamine (PAH) and its quaternized derivatives (PAT) provide the necessary cationic groups for hydroxide ion conduction. Allylamine's polymerizability allows for the creation of membranes with tunable ion conductivity, achieving values up to 8 mS/cm at 80°C in optimized PBI-PAT blends [5]. This functional performance cannot be replicated using non-polymerizable, saturated amines like propylamine.

Plasma Polymerization for Surface Functionalization

Allylamine is a preferred monomer for plasma-enhanced chemical vapor deposition (PECVD) to create thin films with high densities of primary amine groups on various substrates. The volatility of allylamine (vapor pressure 25.7 kPa at 20°C) facilitates its introduction into plasma reactors, while its unsaturated bond promotes efficient polymerization [5]. These amine-rich coatings are critical for applications in biosensors, cell culture scaffolds, and adhesion promotion, where surface chemistry dictates performance.

Synthesis of Functional Polymers via Free-Radical Polymerization

Poly(allyl amine) (PAlAm) serves as a versatile precursor for creating hydrogels and semi-interpenetrating networks (semi-IPNs) with high swelling capacities. For instance, PAlAm/polyacrylamide semi-IPNs can swell up to 4000% by volume in water [5]. The pendant amino groups are extremely effective for removing trace contaminants like p-nitrophenol from aqueous solutions [5]. This application is unique to allylamine-based polymers and cannot be achieved with polymers derived from saturated aliphatic amines.

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